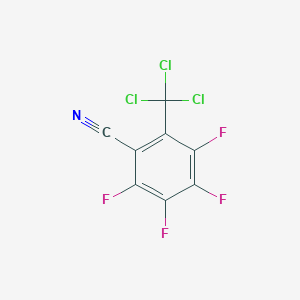
4-(2-Chloro-1,1,2-trifluoroethylthio)benzaldehyde, 96%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-1,1,2-trifluoroethylthio)benzaldehyde, or 4-CFTB, is an organosulfur compound with a range of potential applications in both scientific research and industry. It is a colorless liquid with a melting point of -78 °C and a boiling point of 93 °C. 4-CFTB is used in a variety of organic synthesis reactions and has been explored for its potential use as a pharmaceutical agent.
科学的研究の応用
4-CFTB has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis reactions, such as the synthesis of 4-chloro-3-methylthiobenzaldehyde. It has also been used as a ligand in coordination chemistry, for example, to form complexes with transition metals such as palladium and ruthenium. Additionally, 4-CFTB has been studied for its potential use as a pharmaceutical agent, as it has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models.
作用機序
The mechanism of action of 4-CFTB is not yet fully understood. However, it is believed that its anti-inflammatory, analgesic, and antipyretic effects are due to its ability to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. Additionally, 4-CFTB is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-CFTB has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, 4-CFTB has been shown to have antidiabetic effects, potentially due to its ability to inhibit the activity of the enzyme alpha-glucosidase, which is responsible for the breakdown of carbohydrates.
実験室実験の利点と制限
The main advantage of using 4-CFTB in lab experiments is its low cost and availability. Additionally, 4-CFTB is a relatively stable compound, making it easy to store and handle. However, 4-CFTB is a highly reactive compound and must be handled with care. Additionally, its low boiling point makes it difficult to use for certain applications.
将来の方向性
Future research on 4-CFTB could focus on its potential applications as a pharmaceutical agent. Additional studies could be conducted to elucidate its mechanism of action and to explore its potential therapeutic uses. Additionally, further research could be conducted to explore its potential use as a ligand in coordination chemistry. Finally, research could be conducted to explore its potential use as a reagent in organic synthesis reactions.
合成法
4-CFTB is synthesized through a reaction between 2-chloro-1,1,2-trifluoroethanethiol and 4-chlorobenzaldehyde. This reaction is conducted in the presence of an aqueous base, such as sodium hydroxide, and a suitable solvent, such as tetrahydrofuran. The reaction proceeds via a nucleophilic substitution reaction, with the thiol acting as the nucleophile and the aldehyde acting as the electrophile. The reaction produces 4-CFTB as the main product, along with a small amount of byproducts.
特性
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOKNDBAWIABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethylthio)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]dibenzoic acid disodium salt](/img/structure/B6312110.png)












